Superior Predicted Lipophilicity (LogP) Versus TBHQ: Implications for Non-Polar Matrix Compatibility
The predicted octanol-water partition coefficient (LogP) for tert-butyl methylphenoxy phenol is 4.79 (estimated LogP from molbase) [1] or 4.70 (XLogP3-AA from TGSC) [2]. This value is substantially higher than that of tert-butylhydroquinone (TBHQ), a widely used phenolic antioxidant with a measured LogP of 2.94 [3]. The approximately 60% higher LogP value (4.70 vs 2.94) indicates that tert-butyl methylphenoxy phenol is over 50 times more lipophilic than TBHQ.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.70 (XLogP3-AA) or 4.79 (estimated LogP) |
| Comparator Or Baseline | tert-Butylhydroquinone (TBHQ): LogP = 2.94 |
| Quantified Difference | ΔLogP ≈ +1.76 (LogP ratio > 50:1) |
| Conditions | Predicted/calculated LogP values from established estimation methods (XLogP3, ACD/Labs) |
Why This Matters
This high lipophilicity directly translates to superior solubility and compatibility in non-polar matrices such as hydrocarbon-based lubricants, polyolefin plastics, and organic coatings, whereas TBHQ is preferentially suited for more polar environments.
- [1] Molbase. T-丁基甲基苯氧基苯酚. Available at: http://m.molbase.cn/307000-42-6.html (accessed 2026). View Source
- [2] The Good Scents Company. t-butyl methylphenoxy phenol. Available at: http://www.thegoodscentscompany.com/data/rw1711841.html (accessed 2026). View Source
- [3] PubChem. tert-Butylhydroquinone. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16043 (accessed 2026). View Source
